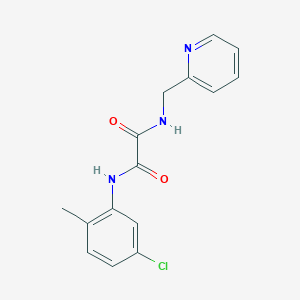

![molecular formula C12H16N6OS B4623828 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)

2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves electrophilic building blocks and a series of reactions leading to ring annulation. For instance, 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide have been used as electrophilic components to produce thiazolo[3,2-a]pyrimidinone derivatives through a process that includes the elimination of by-products such as aniline or 2-aminobenzothiazole (Janardhan et al., 2014).

Molecular Structure Analysis

Structural elucidation of similar compounds is generally achieved through analytical and spectral studies, including single crystal X-ray data. This rigorous analysis confirms the molecular structure of the synthesized compounds, ensuring the accuracy of the synthetic route (Janardhan et al., 2014).

Chemical Reactions and Properties

Compounds within this chemical family engage in various chemical reactions. For example, acylthiosemicarbazide can undergo base-catalyzed cyclization to form 1,2,4-triazolin-3-thione derivatives, which are further reactable with chloroacetic acid to yield specific S-carboxymethyl derivatives. These processes highlight the chemical versatility and reactivity of the core structure, leading to the formation of diverse compounds with unique properties (Mekuskiene et al., 1998).

Physical Properties Analysis

The physical properties of these compounds are closely related to their molecular structure and can be inferred from their synthesis and structural analysis. Properties such as solubility, melting points, and crystal structure can be derived from the compound's molecular framework and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are determined by the core structure and the specific substituents present in the compound. The synthesis routes and reactions indicate a high degree of reactivity towards nucleophilic and electrophilic agents, allowing for further functionalization and modification of the core structure.

For a more detailed understanding of the synthesis, molecular structure, chemical reactions, and properties of "2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide" and related compounds, the cited references provide comprehensive insights (Janardhan et al., 2014); (Mekuskiene et al., 1998).

Scientific Research Applications

Synthesis of Triazolo[1,5-c]pyrimidines as Potential Antiasthma Agents

Triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, showing promise as potential antiasthma agents. The synthesis involves reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to produce pyrimidinones, followed by several chemical transformations leading to the desired triazolo[1,5-c]pyrimidines. Further pharmacological and toxicological studies were recommended for compounds showing the best activity (Medwid et al., 1990).

Insecticidal Assessment of Heterocycles

A study on the insecticidal assessment of various heterocycles against the cotton leafworm, Spodoptera littoralis, utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing different heterocyclic compounds, including triazolo[5,1-c]triazines. These compounds were tested for their effectiveness against pests, providing insights into their potential use in agricultural pest management (Fadda et al., 2017).

Antifolate Agents for Cancer Therapy

A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) showed promise in structure-activity relationship (SAR) studies for optimizing potency against cancer. These compounds were evaluated for their anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of H4R antagonists in cancer pain management (Altenbach et al., 2008).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Research on N-aryl-2-chloroacetamides has led to the formation of thiazolo[3,2-a]pyrimidinone derivatives, showcasing a methodology for creating ring-annulated products. These compounds were confirmed through analytical and spectral studies, including single crystal X-ray data, demonstrating the versatility of chloroacetamides in synthesizing novel heterocyclic compounds (Janardhan et al., 2014).

properties

IUPAC Name |

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6OS/c1-2-3-5-9-15-12(18-17-9)20-8-10(19)16-11-13-6-4-7-14-11/h4,6-7H,2-3,5,8H2,1H3,(H,15,17,18)(H,13,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNZOSQRJHMWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NN1)SCC(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)

![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)

![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)

![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)

![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)

![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)

![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)

![N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)